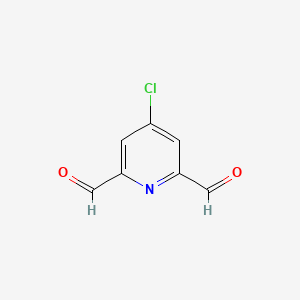
4-Chloropyridine-2,6-dicarbaldehyde
Cat. No. B3258940
Key on ui cas rn:
311767-65-4
M. Wt: 169.56 g/mol
InChI Key: BSKSABGWROVHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06214817B1
Procedure details


Oxalyl chloride (126.93 g, 154 mmol) and CH2Cl2 (80 mL) were placed in a 1 L, 3-neck round bottomed flask. The solution was cooled to −60° C. To the cooled solution, DMSO (24 mL) in CH2Cl2 (80 mL) was added over a 5 minutes period via dropping funnel. After 10 minutes, 4-chloro-2,6-dihydroxymethyl pyridine (12.13 g, 69.9 mmol) in DMSO (40 mL) was added over 5 minutes, also via dropping funnel. After 20 min., triethylamine (200 mL) was added and the reaction was stirred at −60° C. for an additional 5 minutes. The reaction mixture was then allowed to reach room temperature. Water (400 mL) was added to the flask. The aqueous mixture was extracted with several portions of CH2Cl2 and the organic fractions were added together, dried over Na2SO4, filtered and concentrated. The crude product was eluted through a silica gel (Aldrich 200-400 mesh, 60 Å) column with CH2Cl2 to give 8.20 g (69% yield) of pure 4-chloropyridine-2,6-dicarboxaldehyde as a bright yellow solid. 1H NMR (300 MHz, CDCl3) δ 10.12 (s), 8.11 (s). 13C NMR (CD3OD, 100 MHz) δ 191.26, 154.24, 147.55, 125.53•mp=163° C.








Yield
69%
Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[Cl:7][C:8]1[CH:13]=[C:12]([CH2:14][OH:15])[N:11]=[C:10]([CH2:16][OH:17])[CH:9]=1.C(N(CC)CC)C.O>C(Cl)Cl.CS(C)=O>[Cl:7][C:8]1[CH:13]=[C:12]([CH:14]=[O:15])[N:11]=[C:10]([CH:16]=[O:17])[CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
126.93 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
12.13 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC(=C1)CO)CO
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at −60° C. for an additional 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After 20 min.
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous mixture was extracted with several portions of CH2Cl2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the organic fractions were added together
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
WASH
|
Type
|
WASH
|
|
Details
|
The crude product was eluted through a silica gel (Aldrich 200-400 mesh, 60 Å) column with CH2Cl2
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=NC(=C1)C=O)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.2 g | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
